molecular formula C4H7NO B14328796 N-But-3-en-1-ylidenehydroxylamine CAS No. 106554-42-1

N-But-3-en-1-ylidenehydroxylamine

Cat. No.: B14328796
CAS No.: 106554-42-1
M. Wt: 85.10 g/mol
InChI Key: XVEFVIWIRUDCQF-UHFFFAOYSA-N
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Description

(NE)-N-but-3-en-2-ylidenehydroxylamine , is an organic compound with the following structure:

Structure: H2C=C(CH2)2NOH\text{Structure: } \text{H}_2\text{C}=\text{C}(\text{CH}_2)_2\text{N}\text{OH} Structure: H2​C=C(CH2​)2​NOH

It features a hydroxylamine functional group (–N–OH) attached to a but-3-en-1-ylidene moiety. This compound exhibits interesting reactivity due to the presence of both a double bond and a nitrogen-oxygen bond.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to N-But-3-en-1-ylidenehydroxylamine. One common method involves the reaction of but-3-en-2-one oxime with a suitable base. The reaction proceeds as follows:

CH3C(CH2)2C(NOH)=CH2+BaseThis compound\text{CH}_3\text{C}(\text{CH}_2)_2\text{C}(\text{NOH})=\text{CH}_2 + \text{Base} \rightarrow \text{this compound} CH3​C(CH2​)2​C(NOH)=CH2​+Base→this compound

b. Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. The compound finds applications in various fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

N-But-3-en-1-ylidenehydroxylamine participates in several reactions:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction of the oxime group yields the corresponding amine.

    Substitution: The nitrogen atom can undergo nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products:

  • Oxidation: this compound oxide or nitroso derivatives.
  • Reduction: N-But-3-en-1-ylideneamine.

Scientific Research Applications

a. Chemistry:

  • Used as a versatile building block in organic synthesis.
  • Forms stable complexes with transition metals.
b. Biology and Medicine:
  • Investigated for its potential as an anti-inflammatory agent.
  • Studied in the context of nitric oxide (NO) release.
c. Industry:
  • Used in the preparation of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with cellular pathways related to NO signaling and oxidative stress.

Comparison with Similar Compounds

N-But-3-en-1-ylidenehydroxylamine stands out due to its unique combination of a double bond and a hydroxylamine group. Similar compounds include other oximes and nitrogen-containing heterocycles.

Properties

CAS No.

106554-42-1

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

N-but-3-enylidenehydroxylamine

InChI

InChI=1S/C4H7NO/c1-2-3-4-5-6/h2,4,6H,1,3H2

InChI Key

XVEFVIWIRUDCQF-UHFFFAOYSA-N

Canonical SMILES

C=CCC=NO

Origin of Product

United States

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